4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic compound that features a piperidine ring substituted with a bromophenyl group and a thiomorpholine moiety
Mechanism of Action
Target of Action
A structurally similar compound, sch 351125, is known to be a selective ccr5 antagonist . CCR5 is a protein on the surface of white blood cells involved in the immune system as it acts as a receptor for chemokines .
Mode of Action
If we consider the similar compound sch 351125, it has potent activity against rantes binding (a chemokine that binds to ccr5), and it possesses subnanomolar activity in blocking viral entry . This suggests that our compound might also interact with its target to block certain biological processes.
Biochemical Pathways
Given the potential target of action, it can be inferred that the compound may influence pathways involving chemokine receptors like ccr5, potentially affecting immune response and viral entry processes .
Pharmacokinetics
The similar compound sch 351125 is known to have good oral bioavailability in rats, dogs, and monkeys , suggesting that our compound might also have favorable pharmacokinetic properties.
Result of Action
Based on the potential target of action (ccr5), it can be inferred that the compound might block certain biological processes, such as viral entry into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 2-bromobenzyl chloride and a suitable base such as sodium hydride or potassium carbonate.
Coupling with Thiomorpholine: The final step involves coupling the piperidine intermediate with thiomorpholine. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl or carboxyl derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Its interactions with biological macromolecules are studied to understand its binding affinities and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
4-{1-[(2-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with a chlorine atom instead of bromine.
4-{1-[(2-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with a fluorine atom instead of bromine.
4-{1-[(2-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine imparts unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
[1-[(2-bromophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2OS/c18-16-6-2-1-4-14(16)12-19-7-3-5-15(13-19)17(21)20-8-10-22-11-9-20/h1-2,4,6,15H,3,5,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZLEYXADZLBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Br)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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